molecular formula C13H13BrN2O3 B15303500 1-(2-Allyloxy-5-bromo-phenyl)hexahydropyrimidine-2,4-dione

1-(2-Allyloxy-5-bromo-phenyl)hexahydropyrimidine-2,4-dione

Cat. No.: B15303500
M. Wt: 325.16 g/mol
InChI Key: RKKXQFBMZPTJIW-UHFFFAOYSA-N
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Description

1-(2-Allyloxy-5-bromo-phenyl)hexahydropyrimidine-2,4-dione is a complex organic compound that features a hexahydropyrimidine-2,4-dione core with a 2-allyloxy-5-bromo-phenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Allyloxy-5-bromo-phenyl)hexahydropyrimidine-2,4-dione typically involves multiple steps:

    Formation of the Hexahydropyrimidine-2,4-dione Core: This can be achieved through a cyclization reaction involving urea and a suitable diketone under acidic or basic conditions.

    Introduction of the 2-Allyloxy-5-bromo-phenyl Group: This step involves the bromination of a phenyl ring followed by allylation and subsequent attachment to the hexahydropyrimidine-2,4-dione core through nucleophilic substitution or other coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-Allyloxy-5-bromo-phenyl)hexahydropyrimidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The allyloxy group can be oxidized to form an epoxide or other oxygenated derivatives.

    Reduction: The bromine atom can be reduced to a hydrogen atom, or the allyloxy group can be hydrogenated to form a saturated ether.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) can be used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be employed under appropriate conditions.

Major Products

    Oxidation: Formation of epoxides or hydroxylated derivatives.

    Reduction: Formation of de-brominated or hydrogenated products.

    Substitution: Formation of azido or thiol-substituted derivatives.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a scaffold for developing new pharmaceuticals, particularly in the design of enzyme inhibitors or receptor modulators.

    Material Science: The compound’s unique structure may be useful in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study biological pathways and interactions, particularly those involving brominated or allylated compounds.

Mechanism of Action

The mechanism by which 1-(2-Allyloxy-5-bromo-phenyl)hexahydropyrimidine-2,4-dione exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The bromine and allyloxy groups can interact with molecular targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Allyloxy-5-bromo-phenyl)hexahydropyrimidine-2,4-dione is unique due to the presence of both the allyloxy and bromophenyl groups, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other similar compounds, making it a valuable target for further research and development.

Properties

Molecular Formula

C13H13BrN2O3

Molecular Weight

325.16 g/mol

IUPAC Name

1-(5-bromo-2-prop-2-enoxyphenyl)-1,3-diazinane-2,4-dione

InChI

InChI=1S/C13H13BrN2O3/c1-2-7-19-11-4-3-9(14)8-10(11)16-6-5-12(17)15-13(16)18/h2-4,8H,1,5-7H2,(H,15,17,18)

InChI Key

RKKXQFBMZPTJIW-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=C(C=C(C=C1)Br)N2CCC(=O)NC2=O

Origin of Product

United States

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